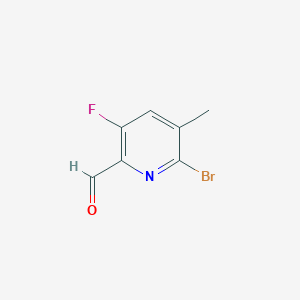

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5BrFNO It is characterized by the presence of bromine, fluorine, and a formyl group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-methylpyridine followed by fluorination and formylation. The reaction conditions often involve the use of bromine or bromotrimethylsilane for bromination, and fluorine sources such as Selectfluor for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid.

Reduction Products: 6-Bromo-3-fluoro-5-methylpyridine-2-methanol.

Coupling Products: Biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

Organic Synthesis

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is widely utilized as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various coupling reactions, including:

- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form novel pyridine derivatives .

- Nucleophilic Substitutions : The bromine atom can be substituted with various nucleophiles, facilitating the formation of diverse compounds with potential biological activities.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its ability to modulate biological pathways. Key areas of research include:

- Anticancer Activity : Derivatives of this compound have been studied for their inhibitory effects on specific kinases involved in cancer progression, such as p38α MAPK, which is associated with inflammatory responses.

- Antiviral Properties : Research indicates potential applications in developing antiviral drugs, leveraging the compound's unique structural properties to enhance bioactivity against viral targets.

Agrochemical Applications

The unique properties of fluorinated pyridines make them valuable in agrochemicals. This compound can be utilized in:

- Pesticide Development : Fluorinated compounds often exhibit increased potency and stability as agrochemicals, making them effective in protecting crops from pests.

- Herbicide Formulations : Its derivatives are being explored for use in herbicides that target specific plant metabolic pathways, thereby enhancing crop yield and sustainability .

Case Study 1: Synthesis of p38α MAPK Inhibitors

A study optimized the synthesis pathway for inhibitors targeting p38α MAPK using this compound as a key intermediate. The resulting compounds exhibited significant anti-inflammatory activity, demonstrating the compound's relevance in drug design.

Case Study 2: Development of Novel Pyridine Derivatives

Research conducted on the application of this compound in Suzuki cross-coupling reactions resulted in a series of novel pyridine derivatives with promising anti-thrombolytic and antibacterial activities. The study highlighted the effectiveness of these derivatives against clot formation and bacterial growth, showcasing their potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets .

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-fluoro-3-methylpyridine

- 6-Bromo-3-fluoro-2-methylpyridine

- 3-Bromo-6-fluoro-2-methylpyridine

- 5-Bromo-2-fluoro-3-methylpyridine

Comparison: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. The specific positioning of these substituents also influences the compound’s electronic properties and its interactions with other molecules .

Activité Biologique

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyridine family, characterized by the presence of bromine, fluorine, and a methyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C6H3BrFNO

- Molecular Weight : 202.00 g/mol

- Physical Appearance : Yellow to brown solid

- Solubility : Soluble in organic solvents like methanol and ethanol

- Melting Point : Approximately 50-55 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of specific kinases, notably p38α MAPK, which plays a crucial role in inflammatory responses. Inhibition of this enzyme can reduce inflammation and may have therapeutic implications in treating inflammatory diseases.

- Cell Signaling Modulation :

-

Interaction with Cytochrome P450 :

- The compound interacts with cytochrome P450 enzymes, which are involved in drug metabolism. This interaction can affect pharmacokinetics and toxicity profiles of drugs, making it relevant in drug development.

Biological Activity Data

Case Studies and Research Findings

-

Anti-inflammatory Potential :

A study demonstrated that this compound significantly reduced inflammatory markers in animal models when administered at specific dosages. The compound's ability to inhibit p38α MAPK was highlighted as a key mechanism behind its anti-inflammatory effects . -

Pharmacokinetic Studies :

Preclinical pharmacokinetic studies showed that the compound exhibited low clearance rates across various species, indicating potential for sustained biological activity. The plasma half-life ranged from 3 to 10 hours, suggesting that it could maintain therapeutic levels for extended periods following administration . -

Toxicological Assessments :

Toxicological assessments indicated that at lower doses, the compound did not exhibit significant mutagenic or clastogenic risks. However, higher doses led to cellular damage, emphasizing the importance of dosage optimization in therapeutic applications .

Propriétés

IUPAC Name |

6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRBQXGAUKOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.